Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

Descripción

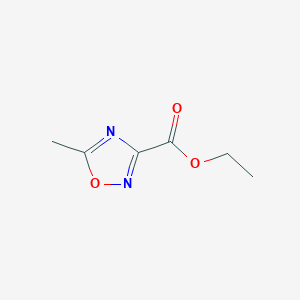

Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (CAS: 40699-38-5) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 5-position and an ester group at the 3-position. Its molecular formula is C₆H₈N₂O₃, with a molecular weight of 156.14 g/mol . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly in the development of covalent inhibitors, antimicrobial agents, and receptor-targeted ligands. Its stability and reactivity are attributed to the electron-deficient oxadiazole ring, which facilitates nucleophilic substitutions and cycloaddition reactions .

Propiedades

IUPAC Name |

ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-10-6(9)5-7-4(2)11-8-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDWRTBIZFQJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544676 | |

| Record name | Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40699-38-5 | |

| Record name | Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-methyl-[1,2,4]oxadiazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclocondensation and Oxidation Route

One of the most common laboratory and industrial methods involves:

- Step 1: Reacting ethyl hydrazinecarboxylate with acetic anhydride under controlled temperature to induce cyclocondensation, forming a dihydro-oxadiazole intermediate.

- Step 2: Oxidizing the intermediate with manganese dioxide (MnO₂) to aromatize the ring, yielding ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate.

This method benefits from relatively mild conditions and accessible reagents.

| Parameter | Condition/Details |

|---|---|

| Starting materials | Ethyl hydrazinecarboxylate, acetic anhydride |

| Reaction type | Cyclocondensation |

| Oxidizing agent | Manganese dioxide (MnO₂) |

| Temperature | Typically room temperature to mild heating |

| Reaction time | Several hours depending on scale |

| Yield | High, often >70% with optimized conditions |

Amidoxime-Based One-Pot Synthesis

An alternative approach involves:

- Generating an amidoxime intermediate in situ from nitriles and hydroxylamine.

- Coupling the amidoxime with carboxylic acids using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole).

- Cyclodehydration under heating with triethylamine to form the oxadiazole ring.

This method allows for structural diversity and parallel synthesis of substituted oxadiazoles.

| Step | Reagents/Conditions |

|---|---|

| Amidoxime formation | Nitrile + hydroxylamine, in situ |

| Coupling | Carboxylic acid + EDC + HOAt, room temp, 24 h |

| Cyclodehydration | Triethylamine, 100°C, 3 h |

| Workup | Extraction with chloroform, washing, evaporation |

Industrial Scale Considerations

- Use of continuous flow reactors to improve heat and mass transfer.

- Automated control of stoichiometry and reaction parameters.

- Avoidance of highly toxic or corrosive reagents by process optimization.

- Emphasis on safety, cost-effectiveness, and environmental compliance.

Reaction Mechanism Insights

- The cyclocondensation step involves nucleophilic attack of the hydrazine nitrogen on the acyl carbonyl, followed by ring closure.

- Oxidation with manganese dioxide facilitates dehydrogenation/aromatization of the ring.

- Amidoxime coupling proceeds via activation of the carboxylic acid and nucleophilic attack by the amidoxime nitrogen, followed by cyclodehydration.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation + Oxidation | Ethyl hydrazinecarboxylate, acetic anhydride, MnO₂ | Mild heating, oxidation step | Simple, high yield, scalable | Requires careful oxidation control |

| Amidoxime One-Pot Synthesis | Nitriles, hydroxylamine, carboxylic acids, EDC, HOAt, triethylamine | Room temp to 100°C, 24+ hours | Versatile, allows substitution | Longer reaction time, multiple steps |

| Industrial Continuous Flow | Same as above, optimized for flow | Automated, controlled temp | High throughput, reproducible | Requires specialized equipment |

Research Findings and Optimization

- Studies show that manganese dioxide oxidation is critical for high purity and yield; insufficient oxidation leads to incomplete ring aromatization.

- Reaction temperature and time must be optimized to prevent side reactions such as hydrolysis of the ester group.

- Amidoxime-based methods enable rapid library synthesis of oxadiazole derivatives, useful in medicinal chemistry.

- Industrial processes focus on minimizing hazardous waste and improving atom economy.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Manganese dioxide is commonly used as an oxidizing agent.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of oxadiazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Case Study A : A study demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like gentamicin .

- Case Study B : In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound led to increased apoptosis rates and modulation of gene expression related to cell cycle regulation .

Anticancer Research

The compound has shown promise in anticancer applications. It has been investigated for its ability to inhibit key proteins involved in cancer cell proliferation:

- Mechanism of Action : Similar oxadiazole derivatives have been found to interact with thymidylate synthase and histone deacetylases (HDAC), leading to apoptosis in cancer cells .

Agricultural Chemistry

In agricultural contexts, this compound is explored for its potential as a pesticide or herbicide due to its biological activity against various pathogens affecting crops.

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against various bacterial strains |

| Anticancer | Induces apoptosis in cancer cell lines |

| Antiparasitic | Potential activity against parasites like Trypanosoma cruzi |

Table 1: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to the desired therapeutic effect . The compound can also interfere with the production of reactive oxygen species and affect cellular signaling pathways .

Comparación Con Compuestos Similares

The structural and functional properties of Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate are critically influenced by substituents at the 5-position. Below is a comparative analysis with analogous compounds:

Substituent Effects on Physicochemical Properties

Key Observations :

- Methyl vs. Ethyl : The ethyl derivative (CAS: 1245645-77-5) has a higher molecular weight but reduced binding affinity for dopamine D3 receptors compared to the methyl analog, likely due to increased steric hindrance .

- Cyclobutyl Substitution : Ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate (CAS: 1339740-99-6) is discontinued due to synthesis challenges and stability concerns, highlighting the methyl group's practical advantages .

Key Findings :

- Dopamine Receptor Binding : The methyl derivative exhibits superior D3 receptor affinity (Ki = 1.3 nM) and selectivity (345-fold over D2) compared to ethyl, isopropyl, or cyclopropyl analogs, which show 2–3-fold reductions in both metrics .

- Antimicrobial Activity : this compound derivatives demonstrate significant antifungal activity against Candida albicans, whereas phenyl-substituted analogs exhibit broader but less potent effects .

Actividad Biológica

Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the 1,2,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a five-membered oxadiazole ring, which contributes to its bioisosteric properties. The general structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound are primarily categorized into two major areas: anticancer activity and antimicrobial properties .

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer effects. This compound has been evaluated against various cancer cell lines with promising results.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 15.0 | |

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 18.0 | |

| HCT116 (Colon Cancer) | 10.0 |

In a study conducted by Zhang et al., it was found that this compound demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at G0/G1 phase.

The anticancer effects are attributed to the compound's ability to inhibit key enzymes involved in cancer progression:

- Histone Deacetylases (HDACs) : this compound shows inhibitory activity against HDACs, which are critical for tumor growth regulation.

- Carbonic Anhydrase : The compound has also been reported to selectively inhibit carbonic anhydrase isoforms associated with tumor growth.

Antimicrobial Properties

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

The compound's mechanism of action against bacteria may involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a lead compound for drug development:

- Study on Anticancer Activity : A comprehensive evaluation was performed on various cancer cell lines where the compound exhibited selective cytotoxicity. The results suggest that further structural modifications could enhance its efficacy against resistant cancer types .

- Antimicrobial Evaluation : In vitro studies demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. These findings support its potential use as a scaffold for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.